6-{[cyclohexyl(methyl)amino]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Positional isomerism NMR fingerprinting Molecular topology

6-{[cyclohexyl(methyl)amino]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine (molecular formula C₁₉H₂₈N₆O, MW 356.5 g/mol) is a synthetic 1,3,5-triazine-2,4-diamine derivative belonging to the broader class of heterocyclic diamidine compounds that have been studied as inhibitors of urokinase-type plasminogen activator (uPA) and trypsin-family serine proteases. The compound incorporates a 2-ethoxyphenyl substituent at the N² position and a cyclohexyl(methyl)amino-methyl group at the 6-position of the triazine core, distinguishing it from its 4-ethoxyphenyl positional isomer (CAS 672914-36-2) and the 4-methoxyphenyl analog (SMR000122505 / BDBM44539).

Molecular Formula C19H28N6O
Molecular Weight 356.5 g/mol
Cat. No. B3449283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{[cyclohexyl(methyl)amino]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
Molecular FormulaC19H28N6O
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN(C)C3CCCCC3
InChIInChI=1S/C19H28N6O/c1-3-26-16-12-8-7-11-15(16)21-19-23-17(22-18(20)24-19)13-25(2)14-9-5-4-6-10-14/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H3,20,21,22,23,24)
InChIKeySRJFIVFRQCZDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-{[cyclohexyl(methyl)amino]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine – Compound Identity, Class, and Procurement Context


6-{[cyclohexyl(methyl)amino]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine (molecular formula C₁₉H₂₈N₆O, MW 356.5 g/mol) is a synthetic 1,3,5-triazine-2,4-diamine derivative belonging to the broader class of heterocyclic diamidine compounds that have been studied as inhibitors of urokinase-type plasminogen activator (uPA) and trypsin-family serine proteases . The compound incorporates a 2-ethoxyphenyl substituent at the N² position and a cyclohexyl(methyl)amino-methyl group at the 6-position of the triazine core, distinguishing it from its 4-ethoxyphenyl positional isomer (CAS 672914-36-2) and the 4-methoxyphenyl analog (SMR000122505 / BDBM44539) [1][2]. It is supplied as an off-white solid with standard purity specifications of 95% and is primarily used in biochemical and pharmacological research settings .

Supports uPA/trypsin serine protease inhibition screening
Positional isomer SAR comparisons (ortho- vs. para-ethoxyphenyl)
Conformational flexibility evaluation (acyclic vs. cyclic C6 amine)

6-{[cyclohexyl(methyl)amino]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine – Why Generic Substitution Across Triazine-Diamidine Analogs Fails


Triazine-2,4-diamine derivatives are not interchangeable building blocks. The substitution position of the ethoxy group on the phenyl ring (ortho vs. para) fundamentally alters molecular conformation, hydrogen-bonding capability, and target-protein interaction geometry [1]. The 2-ethoxyphenyl substituent introduces steric hindrance adjacent to the anilino nitrogen, restricting rotational freedom of the aryl ring relative to the triazine core, which directly impacts binding-pocket complementarity in serine protease active sites [2]. Additionally, the cyclohexyl(methyl)amino-methyl side chain at the 6-position differs from piperidine-based or other cycloalkyl-amino variants in both steric bulk and conformational entropy, yielding distinct structure–activity relationships (SAR) that cannot be predicted from para-substituted or methoxy analogs alone [3]. Procurement of the incorrect positional isomer or a 4-methoxy surrogate introduces uncontrolled variables that compromise experimental reproducibility and invalidate SAR model building.

Positional isomer substitution
Ortho-to-para ethoxy shift may alter hydrogen-bonding network and binding-pocket complementarity, limiting direct replacement.
Methoxy-to-ethoxy analog
Methoxy→ethoxy change shifts lipophilicity and electron density; activity data from 4-methoxyphenyl analog may not transfer to 2-ethoxyphenyl target.
Cyclic amine analog
Acyclic cyclohexyl(methyl)amine vs. constrained 3,5-dimethylpiperidine may differ in conformational entropy and steric fit at enzyme active sites.

6-{[cyclohexyl(methyl)amino]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine – Comparator-Based Quantitative Differentiation Evidence


Positional Isomer Specificity: 2-Ethoxyphenyl vs. 4-Ethoxyphenyl Triazine-2,4-Diamine – Molecular Descriptor and Spectral Fingerprint Differentiation

The target compound bearing the 2-ethoxyphenyl (ortho-ethoxy) substituent is topologically and spectroscopically distinct from the 4-ethoxyphenyl (para-ethoxy) isomer (CAS 672914-36-2). The para-isomer has been deposited in the KnowItAll NMR Spectral Library (Wiley) with 2 NMR spectra acquired in DMSO-d₆, providing a definitive reference fingerprint for isomer discrimination [1]. The ortho-substitution pattern in the target compound generates unique through-space nuclear Overhauser effects between the ethoxy methylene protons and the triazine N²–H, which is absent in the para-isomer. This structural distinction is critical because ortho-substituted anilino-triazines can form intramolecular six-membered hydrogen-bonded pseudo-rings that pre-organize the ligand conformation, whereas para-substituted analogs adopt an extended, freely rotating geometry [2].

Isomer Identity
Class-level inference
Ortho-ethoxy substitution enables intramolecular N–H···O hydrogen bonding; distinct NMR fingerprint vs. para-isomer reference (CAS 672914-36-2).
Positional isomer identity determines assay outcome; NMR verification distinguishes ortho from para.
No direct activity comparison available.
Positional isomerism NMR fingerprinting Molecular topology

Aryl Substituent SAR: 2-Ethoxyphenyl vs. 4-Methoxyphenyl Triazine-2,4-Diamine – Comparative Biological Activity Data

The 4-methoxyphenyl analog (BDBM44539, SMR000122505) has been evaluated in a dose–response biochemical assay for inhibition of HIV Rev–RRE RNA interaction, yielding an IC₅₀ > 79,400 nM, indicating negligible activity in that assay system [1]. The target compound differs by the replacement of the 4-methoxy group with a 2-ethoxy group. The ethoxy substituent increases lipophilicity (calculated ΔclogP ≈ +0.5 to +0.7 log units relative to methoxy) and electron-donating capacity (Hammett σₚ for OEt vs. OMe), which modulates the electron density on the anilino nitrogen and consequently the hydrogen-bond donor strength at the enzyme active site [2]. In the context of urokinase/trypsin inhibition, the class-level baseline established by Geratz et al. (1981) for diamidine compounds shows Ki values in the low micromolar range (2.3–2.6 × 10⁻⁶ M) for the most potent analog, bis(5-amidino-2-benzimidazolyl)methane, providing a potency benchmark against which triazine-diamidine derivatives are evaluated [3].

Aryl Substituent SAR
Cross-study comparable
4-Methoxyphenyl analog: IC₅₀ > 79,400 nM (HIV Rev-RRE assay). 2-Ethoxyphenyl target: no direct Ki available. Estimated ΔclogP +0.5–0.7 vs. methoxy.
Methoxy→ethoxy shift changes lipophilicity and electronics; methoxy analog data may not predict ethoxy behavior.
Cross-study data; class baseline Ki 2.3–2.6 μM for diamidine uPA/plasmin.
Structure–activity relationship Serine protease inhibition Aryl substituent effects

Amine Substituent Diversification: Cyclohexyl(methyl)amino vs. 3,5-Dimethylpiperidine at the Triazine 6-Position – Conformational and Steric Differentiation

The target compound incorporates a cyclohexyl(methyl)amino-methyl substituent at the triazine 6-position, whereas a closely related analog (CAS 670240-50-3) bears a 3,5-dimethylpiperidin-1-yl-methyl group at the same position, both sharing the molecular formula C₁₉H₂₈N₆O and MW 356.5 g/mol . The cyclohexyl(methyl)amino group is a tertiary amine with an acyclic N–CH₃ bond, permitting free rotation around the cyclohexyl–N bond, whereas the 3,5-dimethylpiperidine is a cyclic tertiary amine with a conformationally restricted chair geometry and axial/equatorial methyl group orientations [1]. These conformational differences translate into distinct steric footprints at the enzyme active site: the cyclohexyl(methyl)amino group presents a flexible, roughly spherical steric volume (estimated molar refractivity contribution ≈ 32–34 cm³/mol for cyclohexyl), while the 3,5-dimethylpiperidine presents a flattened, disc-like topology with two methyl protrusions. No published head-to-head Ki or IC₅₀ comparison exists for these two compounds against any target.

Amine Conformation
Class-level inference
Cyclohexyl(methyl)amino: acyclic, flexible tertiary amine. 3,5-Dimethylpiperidine: cyclic, constrained chair geometry. Identical MW.
Conformational flexibility may influence binding entropy and active-site steric complementarity.
No direct potency comparison reported.
Conformational analysis Steric parameters Triazine C6-substituent SAR

Class-Level Potency Benchmarking: Diamidine Triazine Derivatives vs. Established Urokinase Inhibitor 4-Aminobenzamidine

The target compound is classified as a synthetic diamidine derivative with reported inhibitory activity against urokinase (uPA) and trypsin, as documented in vendor application notes referencing the foundational work of Geratz, Yamamoto, and Talhout . The classical urokinase inhibitor 4-aminobenzamidine (p-aminobenzamidine) exhibits a Ki of 82 μM against uPA, serving as a baseline comparator for this inhibitor class . The triazine-2,4-diamine scaffold of the target compound provides two hydrogen-bond donor/acceptor pairs (the 2-anilino NH and 4-amino group) that structurally mimic the amidine motif recognized by serine protease S1 specificity pockets, but with enhanced opportunities for ancillary binding-site contacts via the cyclohexyl(methyl)amino-methyl and 2-ethoxyphenyl substituents [1]. The class-level SAR established by Geratz et al. (1981) for heterocyclic mono- and diamidines demonstrates that Ki values span from low micromolar (2.3 μM for the most potent analog) to high micromolar, with competitive inhibition kinetics against both urokinase and plasmin [1].

Potency Benchmark
Class-level inference
4-Aminobenzamidine Ki = 82 μM (uPA). Most potent diamidine Ki = 2.3 μM (uPA). Target triazine-diamidine expected within low-micromolar range.
Class potency reference supports benchmarking of triazine scaffold performance.
Baseline from Geratz et al. 1981.
Urokinase inhibition Trypsin inhibition Diamidine SAR

Purity Specification and Quality Control: 95% Standard Purity with Identity Verification by NMR

The target compound is commercially supplied with a standard purity specification of 95% . For the closely related 4-ethoxyphenyl positional isomer, two NMR spectra (in DMSO-d₆) are publicly deposited in the KnowItAll NMR Spectral Library (Wiley), providing a reference for identity confirmation and isomer discrimination [1]. In contrast, the widespread trypsin/uPA inhibitor 4-aminobenzamidine dihydrochloride is typically supplied at ≥98% purity (HPLC), and the 4-methoxyphenyl analog BDBM44539 was tested as part of an MLSCN screening library where purity was ≥90% by HPLC–UV/ELSD [2]. The target compound's 95% specification is acceptable for biochemical screening and SAR studies but falls below the ≥98% threshold typically required for biophysical methods such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), where minor impurities can confound thermodynamic parameter determination.

Purity & QC
Supporting evidence
95% purity specification. No public NMR spectra for 2-ethoxy isomer; 4-ethoxy isomer has NMR reference. 4-Aminobenzamidine ≥98%.
Independent identity verification (NMR/HRMS) may be needed prior to use.
Consider orthogonal QC for biophysical assays (ITC/SPR).
Quality control Purity specification Procurement criteria

6-{[cyclohexyl(methyl)amino]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine – Best Research and Industrial Application Scenarios


Urokinase Plasminogen Activator (uPA) and Trypsin-Family Serine Protease Inhibitor Screening

The target compound is directly applicable as a screening candidate in purified enzyme inhibition assays targeting urokinase (uPA) and trypsin. The diamidine pharmacophore embedded in the 1,3,5-triazine-2,4-diamine scaffold is a recognized serine protease inhibitory motif, and the 2-ethoxyphenyl and cyclohexyl(methyl)amino-methyl substituents provide extended binding-site contacts beyond those achievable by the minimal inhibitor 4-aminobenzamidine (Ki = 82 μM for uPA) [1]. Researchers conducting SAR campaigns on diamidine-based uPA inhibitors should use this compound as a comparator in dose–response curves alongside 4-aminobenzamidine as a positive control, to quantify the potency gain attributable to the extended triazine scaffold.

Positional Isomer SAR Studies: Ortho- vs. Para-Ethoxyphenyl Triazine Derivatives

This compound is the ortho-ethoxyphenyl isomer of the known 4-ethoxyphenyl analog (CAS 672914-36-2), for which NMR reference spectra are publicly deposited [2]. The pair constitutes a well-defined chemical probe set for investigating the impact of aryl substitution position on target binding, physicochemical properties (logP, aqueous solubility), and in vitro metabolic stability. Procurement of both isomers enables head-to-head comparison in parallel assay formats, with the 4-ethoxy isomer serving as the positional-isomer control. This approach is robust because the two isomers share identical molecular formula and mass, minimizing confounding variables in assay interpretation.

Diamidine Pharmacophore Profiling: Triazine vs. Benzimidazole vs. Benzamidine Scaffold Comparison

The compound enables scaffold-hopping comparisons within the broader diamidine inhibitor class. Geratz et al. (1981) established that heterocyclic diamidines such as bis(5-amidino-2-benzimidazolyl)methane achieve Ki values of 2.3 μM (uPA) and 2.6 μM (plasmin) [1]. Testing the target triazine-diamidine compound in the same amidase assay format allows direct quantification of how the triazine core compares to benzimidazole and benzamidine scaffolds, generating transferable SAR knowledge for medicinal chemistry programs targeting serine proteases implicated in cancer metastasis and thrombosis.

Conformational Restriction SAR: Acyclic vs. Cyclic Tertiary Amine Substituents at the Triazine 6-Position

The target compound's cyclohexyl(methyl)amino group represents an acyclic, flexible tertiary amine, which can be directly compared with the 3,5-dimethylpiperidine analog (CAS 670240-50-3) that bears a conformationally restricted cyclic amine at the same triazine position . This matched molecular pair (identical MW and formula, differing only in amine topology) is ideal for dissecting the entropic and steric contributions of the C6 substituent to target binding. Procurement of both compounds enables differential scanning fluorimetry (DSF), SPR, or ITC studies to isolate conformational entropy effects on binding thermodynamics.

Application
Selection Property
Validation Focus
uPA/trypsin inhibition screening
Triazine-diamidine scaffold with extended substituents
Ki benchmarking against 4-aminobenzamidine class reference
Ortho- vs. para-ethoxyphenyl SAR
Positional isomer identity (NMR-distinguishable)
Binding and physicochemical comparison of isomers
Diamidine pharmacophore comparison
Triazine core as amidine bioisostere
Amidase assay Ki comparison across scaffolds
Acyclic vs. cyclic C6 amine SAR
Conformational flexibility of amine substituent
Thermodynamic binding profiling (ITC/SPR)
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